![molecular formula C5H3F3N2S B145964 4-(Trifluoromethyl)pyrimidine-2-thiol CAS No. 136547-17-6](/img/structure/B145964.png)
4-(Trifluoromethyl)pyrimidine-2-thiol
Overview
Description
4-(Trifluoromethyl)pyrimidine-2-thiol is a heteroaromatic thioamide . It has an empirical formula of C5H3F3N2S and a molecular weight of 180.15 . It is used in the preparation of a novel half-lantern divalent complex of platinum .
Molecular Structure Analysis
The molecular structure of 4-(Trifluoromethyl)pyrimidine-2-thiol consists of a six-membered ring with two nitrogen atoms at positions 1 and 3. It also contains a trifluoromethyl group and a thiol group .Physical And Chemical Properties Analysis
4-(Trifluoromethyl)pyrimidine-2-thiol is a solid with a melting point of 164-166 °C (lit.) . More detailed physical and chemical properties were not found in the sources I retrieved.Scientific Research Applications
Synthesis of Novel Complexes
This compound is used in the synthesis of novel half-lantern divalent complexes of platinum, such as [{Pt(bzq)(μ-L)} 2] where Hbzq = benzo[h]quinolone and HL = 4-(trifluoromethyl)pyrimidine-2-thiol .
Electrophoretic Analysis
It serves as a heteroaromatic thioamide for separation and quantification in capillary zone electrophoresis, particularly for a mixture of heteroaromatic thioamides .
Biological Studies
Cancer Research
In cancer research, derivatives of this compound have shown selectivity between tumorigenic and non-tumorigenic cell lines, aiding in analyses of cell cycle progression and apoptosis to understand antiproliferative mechanisms .
Safety And Hazards
properties
IUPAC Name |
6-(trifluoromethyl)-1H-pyrimidine-2-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3F3N2S/c6-5(7,8)3-1-2-9-4(11)10-3/h1-2H,(H,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDGJASCXBNRLGA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=S)N=C1)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3F3N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20929466 | |
Record name | 4-(Trifluoromethyl)pyrimidine-2-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20929466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Trifluoromethyl)pyrimidine-2-thiol | |
CAS RN |
136547-17-6 | |
Record name | 4-(Trifluoromethyl)pyrimidine-2-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20929466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(Trifluoromethyl)pyrimidine-2-thiol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 4-(trifluoromethyl)pyrimidine-2-thiol interact with platinum to form complexes, and what is the significance of the resulting structure?
A1: 4-(trifluoromethyl)pyrimidine-2-thiol acts as a bidentate ligand, meaning it binds to the platinum center through two atoms. [] The sulfur and one of the nitrogen atoms from the pyrimidine ring form bonds with the platinum. This interaction leads to the formation of a "half-lantern" structure where two platinum centers are bridged by two 4-(trifluoromethyl)pyrimidine-2-thiolate ligands. [] This unique structure allows for metal-metal interactions, indicated by specific electronic transitions observable through spectroscopy. []
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